1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one
Overview
Description
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is a chemical compound known for its diverse biological activities. It is a type of chalcone, a class of natural products with a wide range of pharmacological properties. This compound is characterized by its unique structure, which includes two hydroxyl groups and two methoxy groups attached to a phenyl ring, along with a phenylpropanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one typically involves the reaction of 2,4-dihydroxy-3,6-dimethoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the chalcone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antiproliferative and cytotoxic activities against cancer cells.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of leukemia cells.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one involves several molecular targets and pathways:
Molecular Targets: It targets enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It disrupts mitochondrial membrane potential, induces the production of reactive oxygen species (ROS), and arrests the cell cycle at the G0/G1 phase, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4’-Hydroxy-2’,6’-dimethoxychalcone
- Cardamomin
- Pinostrobin
- Onysilin
- Alpinetin
Uniqueness
1-(2,4-Dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct biological activities compared to other chalcones. Its combination of hydroxyl and methoxy groups contributes to its potent antiproliferative effects .
Properties
IUPAC Name |
1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-phenylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-14-10-13(19)17(22-2)16(20)15(14)12(18)9-8-11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSMSBHKHZUDMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)OC)O)C(=O)CCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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